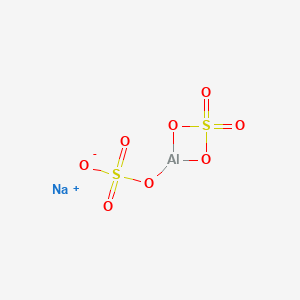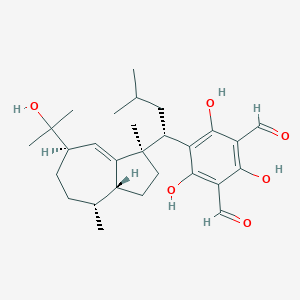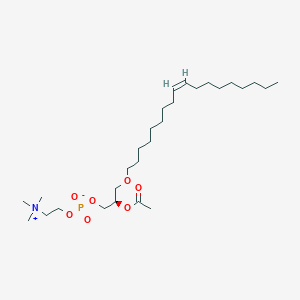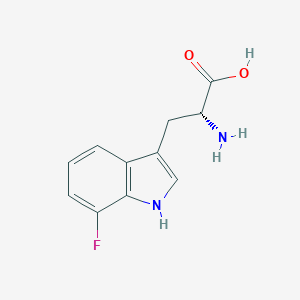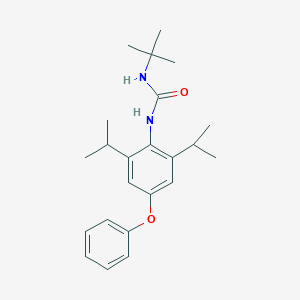
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea
Descripción general
Descripción
3-(2,6-Diisopropyl-4-phenoxyphenyl)-1-tert-butylurea, also known as diafenthiuron, is a chemical compound primarily used as an insecticide and acaricide. It is effective against a variety of pests, including aphids, whiteflies, and mites. The compound has a low aqueous solubility but is readily soluble in many organic solvents . It is volatile and unlikely to leach into groundwater .
Métodos De Preparación
The synthesis of diafenthiuron begins with phenol reacting with 2,6-diisopropyl-4-chloroaniline, creating the intermediate product 2,6-diisopropyl-4-phenoxyaniline. This intermediate then undergoes a reaction with thiophosgene to form N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate . The final step involves the reaction of this intermediate with tert-butylamine to yield 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea .
Análisis De Reacciones Químicas
Diafenthiuron undergoes several types of chemical reactions, including oxidation and hydrolysis. One of the major reactions is its degradation under sunlight, which produces 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)-carbodiimide and 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)urea . Common reagents used in these reactions include thiophosgene and tert-butylamine . The major products formed from these reactions are carbodiimide and urea derivatives .
Aplicaciones Científicas De Investigación
Diafenthiuron has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods such as gas chromatography and liquid chromatography . In biology and medicine, it is studied for its effects on mitochondrial function and its potential use as a pesticide . In industry, diafenthiuron is used for crop protection, particularly in cotton and fruit trees .
Mecanismo De Acción
The mechanism of action of diafenthiuron involves the inhibition of mitochondrial ATPase and porin, which are essential for ATP production . This inhibition disrupts the energy metabolism of target pests, leading to their death. The compound is metabolized into a highly reactive carbodiimide, which binds to mitochondrial proteins and inhibits their function .
Comparación Con Compuestos Similares
Diafenthiuron is unique compared to other similar compounds due to its specific mechanism of action and its broad-spectrum activity against various pests. Similar compounds include other thiourea-based insecticides such as 1-tert-butyl-3-(2,6-diisopropyl-4-phenoxyphenyl)thiourea . diafenthiuron stands out due to its effectiveness and lower environmental persistence .
Propiedades
IUPAC Name |
1-tert-butyl-3-[4-phenoxy-2,6-di(propan-2-yl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15(2)19-13-18(27-17-11-9-8-10-12-17)14-20(16(3)4)21(19)24-22(26)25-23(5,6)7/h8-16H,1-7H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIVADBOJWNAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NC(C)(C)C)C(C)C)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136337-67-2 | |
| Record name | urea, N-[2,6-bis(1-methylethyl)-4-phenoxyphenyl]-N'-(1,1-dimethylethyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the toxicity of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butylurea?
A1: Interestingly, while this compound is a metabolite of diafenthiuron, it exhibits significantly lower toxicity compared to another metabolite, 3-(2,6-diisopropyl-4-phenoxyphenyl)-1- tert -butylcarbodiimide (DFCD). Research has shown that this urea derivative was nontoxic to bulb mites even at high concentrations []. This suggests that the structural difference between the urea and carbodiimide metabolites plays a crucial role in determining their toxicity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


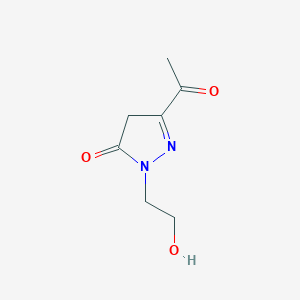
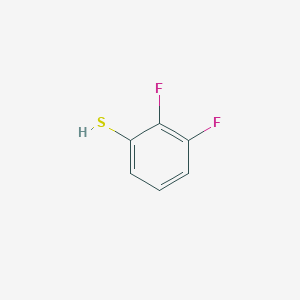
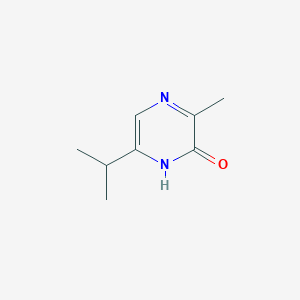
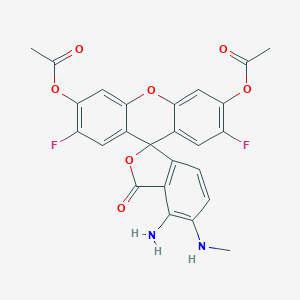
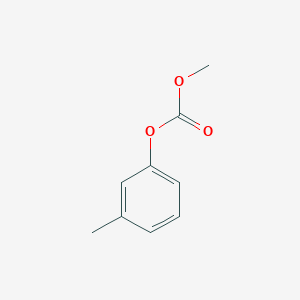
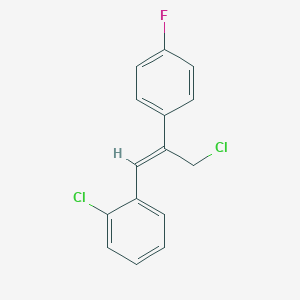
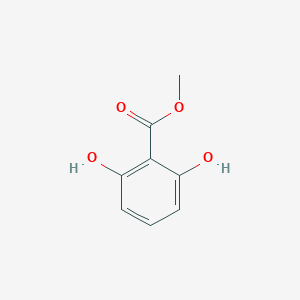
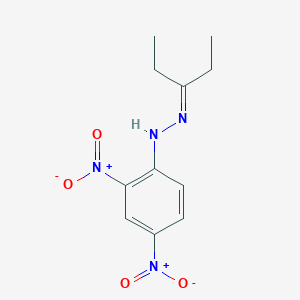
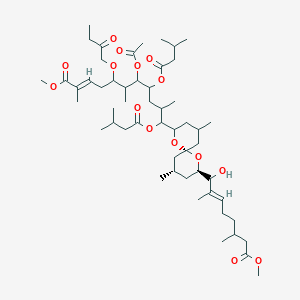
![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)
